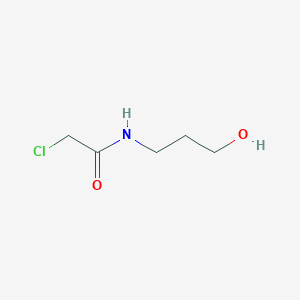

2-Chloro-N-(3-hydroxypropyl)acetamide

説明

2-Chloro-N-(3-hydroxypropyl)acetamide is an organochlorine compound characterized by a chloro-substituted acetamide backbone and a 3-hydroxypropyl group attached to the nitrogen atom. Its molecular formula is C₅H₁₀ClNO₂, with a molecular weight of 167.59 g/mol (estimated). The compound’s structure enables hydrogen bonding via the hydroxyl group, which may influence its solubility and reactivity compared to non-hydroxylated analogs .

特性

IUPAC Name |

2-chloro-N-(3-hydroxypropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2/c6-4-5(9)7-2-1-3-8/h8H,1-4H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPVPYSNKDMFFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CCl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

2-Chloro-N-(3-hydroxypropyl)acetamide has various applications in scientific research, including:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of polymers and other industrial chemicals.

作用機序

The mechanism by which 2-Chloro-N-(3-hydroxypropyl)acetamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context in which the compound is used.

類似化合物との比較

2-(2-Chlorophenyl)-N-(3-hydroxypropyl)acetamide

- Molecular Formula: C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- Key Differences: Incorporates a 2-chlorophenyl group at the acetamide’s α-carbon, enhancing aromatic interactions and steric bulk. This modification likely increases lipophilicity compared to the non-aromatic parent compound, making it more suitable for membrane-penetrating applications (e.g., drug delivery systems) .

- Synthetic Relevance : Synthesized by American Elements, this compound is cataloged for life science research but lacks explicit safety or application data .

2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-hydroxypropyl)acetamide

- Molecular Formula: C₁₇H₁₉ClNO₅

- Molecular Weight : 360.79 g/mol

- Key Differences: Features a chromene ring system fused with a chloro-substituted acetamide.

Chloroacetamides with Varied N-Substituents

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Molecular Formula: C₁₄H₂₀ClNO₂

- Molecular Weight : 269.77 g/mol

- Key Differences: The methoxymethyl and diethylphenyl groups enhance herbicidal activity by improving soil adsorption and target-site binding. Unlike 2-Chloro-N-(3-hydroxypropyl)acetamide, alachlor’s non-polar substituents reduce water solubility, increasing environmental persistence .

2-Chloro-N-(3-nitrophenyl)acetamide

- Molecular Formula : C₈H₇ClN₂O₃

- Molecular Weight : 214.61 g/mol

- Key Differences : The nitro group at the meta position induces electron-withdrawing effects, altering the acetamide’s electronic structure and hydrogen-bonding capacity. Crystallographic studies reveal anti-conformation of the N–H bond relative to the nitro group, contrasting with the syn-conformation observed in 2-Chloro-N-(3-methylphenyl)acetamide .

Physicochemical and Functional Comparisons

Melting Points and Solubility

Reactivity and Stability

- Hydrolysis Sensitivity : The chloroacetamide group in 2-Chloro-N-(3-hydroxypropyl)acetamide is prone to nucleophilic substitution, similar to alachlor. However, the hydroxypropyl group may stabilize intermediates via intramolecular hydrogen bonding .

- Photodegradation : Chloroacetamides with aromatic substituents (e.g., 2-(2-chlorophenyl) derivatives) exhibit slower photodegradation due to extended conjugation, whereas alachlor degrades faster under UV light .

生物活性

2-Chloro-N-(3-hydroxypropyl)acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Chloro-N-(3-hydroxypropyl)acetamide can be represented as follows:

- Molecular Formula: C8H10ClNO2

- Molecular Weight: 189.63 g/mol

- IUPAC Name: 2-chloro-N-(3-hydroxypropyl)acetamide

The biological activity of 2-Chloro-N-(3-hydroxypropyl)acetamide is primarily attributed to its ability to interact with various biomolecules. The chloro group in the compound can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biological targets. These interactions may modulate the activity of enzymes and receptors, leading to diverse biological effects.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of 2-Chloro-N-(3-hydroxypropyl)acetamide. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

-

Antimicrobial Screening

A study conducted by Yusufov et al. (2020) synthesized 2-Chloro-N-(3-hydroxyphenyl)acetamide and evaluated its antimicrobial activity against several bacterial strains. The results showed that this compound had an inhibition zone ranging from 8 to 14 mm against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing weaker activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 10-14 Bacillus subtilis 8-12 Escherichia coli 6-8 Pseudomonas aeruginosa 6 -

Quantitative Structure-Activity Relationship (QSAR) Analysis

Another study utilized QSAR models to predict the antimicrobial potential of various chloroacetamides, including derivatives of 2-Chloro-N-(3-hydroxypropyl)acetamide. The analysis indicated that lipophilicity played a crucial role in enhancing the compounds' ability to penetrate bacterial membranes, thereby increasing their effectiveness against pathogens .

Summary of Biological Activities

The biological activities of 2-Chloro-N-(3-hydroxypropyl)acetamide can be summarized as follows:

- Antimicrobial Activity: Effective against certain Gram-positive bacteria; variable efficacy against Gram-negative strains.

- Mechanism of Action: Interaction with bacterial enzymes and receptors through nucleophilic substitution and hydrogen bonding.

- Potential Therapeutic Applications: May serve as a lead compound for developing new antibacterial agents.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。